molecular formula C8H3FN2O B6253908 3-fluoro-2-isocyanatobenzonitrile CAS No. 1261644-59-0

3-fluoro-2-isocyanatobenzonitrile

Cat. No.: B6253908
CAS No.: 1261644-59-0
M. Wt: 162.1
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Description

3-Fluoro-2-isocyanatobenzonitrile (CAS 1261644-59-0) is a fluorinated aromatic compound that serves as a versatile chemical building block in organic synthesis and research applications . The molecule features both a reactive isocyanate group (-N=C=O) and an electron-withdrawing nitrile group (C#N) on a benzene ring that is further substituted with a fluorine atom, making it a valuable intermediate for the construction of more complex structures . Its molecular formula is C 8 H 3 FN 2 O, and it has a molecular weight of 162.12 g/mol . As a fluorinated isocyanate, it is particularly useful in medicinal chemistry and agrochemical research for introducing the 2-cyano-3-fluorophenyl moiety into target molecules. The presence of fluorine can significantly alter a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1261644-59-0

Molecular Formula

C8H3FN2O

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2 Isocyanatobenzonitrile

Approaches for Isocyanate Group Formation

Once a suitable precursor like 2-amino-3-fluorobenzonitrile (B53940) or 2-amino-3-fluorobenzoic acid is obtained, the final step is the formation of the isocyanate group.

The most direct industrial method for converting a primary amine to an isocyanate is through phosgenation. This involves the reaction of the amine, in this case, 2-amino-3-fluorobenzonitrile, with phosgene (B1210022) (COCl₂). The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. Due to the high toxicity of phosgene, safer alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. These reagents generate phosgene in situ, minimizing handling risks.

A classic and highly versatile phosgene-free method for synthesizing isocyanates is the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org The migration of the R-group occurs with complete retention of its stereochemistry. nih.govwikipedia.org

For the synthesis of 3-fluoro-2-isocyanatobenzonitrile, this pathway would typically start from a carboxylic acid precursor, such as 2-amino-3-fluorobenzoic acid. The carboxylic acid is first converted into an acyl azide. This can be achieved by reacting an activated form of the acid (like an acyl chloride) with an azide salt (e.g., sodium azide). Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion of a carboxylic acid to the isocyanate. nih.gov The resulting acyl azide is then heated, leading to the rearrangement that produces the desired isocyanate. nih.govnih.gov The Curtius rearrangement is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 3: General Curtius Rearrangement Mechanism

Step Description Intermediate/Product
1 Carboxylic acid activation and reaction with azide source Acyl azide
2 Thermal or photochemical decomposition and rearrangement Isocyanate + N₂ gas

This table outlines the key stages of the Curtius rearrangement, a versatile method for isocyanate synthesis. nih.govwikipedia.orgorganic-chemistry.org

Chemo- and Regioselective Synthesis of the this compound Scaffold

The synthesis of a polysubstituted benzene (B151609) derivative like this compound requires careful control of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over other possible positions.

In the context of this synthesis, regioselectivity is crucial during the fluorination and nitration/amination/cyanation steps. The directing effects of the substituents already on the ring guide the position of the incoming group. For example, in the synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline, the synthetic design leverages the directing effects of the fluorine and amino (or its precursor) groups to achieve the desired 1,2,3-substitution pattern. orgsyn.org

Chemoselectivity becomes important when multiple reactive functional groups are present. For instance, during the conversion of the amino group of 2-amino-3-fluorobenzonitrile to the isocyanate, the nitrile group must remain intact. Phosgenation and the Curtius rearrangement are generally chemoselective for the amine or carboxylic acid group, respectively, leaving the nitrile group unaffected under typical reaction conditions. The development of substrate-directed synthetic protocols, where the inherent properties of the substrate guide the reaction outcome, is a key strategy in modern organic synthesis to achieve high levels of selectivity. rsc.org

The synthesis of this compound is not widely documented in readily available scientific literature, suggesting its status as a niche or novel compound. However, a logical synthetic pathway can be proposed based on established organic chemistry principles. This would typically involve a two-step process: the synthesis of the precursor amine, 2-amino-3-fluorobenzonitrile, followed by its conversion to the target isocyanate.

Preparation of the Precursor: 2-Amino-3-fluorobenzonitrile

The key intermediate for the synthesis of this compound is 2-amino-3-fluorobenzonitrile. The synthesis of this and structurally similar aminobenzonitriles has been described through various methods.

One common approach involves the manipulation of functional groups on a pre-existing benzene ring. For instance, the synthesis of 2-amino-5-fluorobenzonitrile (B1271947) has been achieved by starting with 2,5-difluorobenzaldehyde. synquestlabs.com This aldehyde undergoes a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) to form an oxime. synquestlabs.com Subsequent dehydration of the oxime, for example using phosphorus oxychloride, yields the nitrile. synquestlabs.com The final step is an amination reaction to introduce the amino group. synquestlabs.com A similar strategy could be envisioned for the synthesis of 2-amino-3-fluorobenzonitrile, likely starting from 2,3-difluorobenzaldehyde.

Another potential route to aminobenzonitriles involves the cyanation of a corresponding haloaniline. For example, the synthesis of 3-amino-2-isopropylthiobenzonitrile has been accomplished by the reaction of 3-chloro-2-isopropylthioaniline with copper(I) cyanide. This suggests that 2-amino-3-fluorobenzonitrile could potentially be synthesized from a dihalo-precursor followed by selective amination and cyanation reactions.

A detailed procedure for the synthesis of 2-amino-3-fluorobenzoic acid has been published in Organic Syntheses, which starts from 2-fluoroaniline. orgsyn.org This multi-step process involves the formation of an N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized to 7-fluoroisatin (B1296980). orgsyn.org Finally, oxidative cleavage of the isatin (B1672199) yields 2-amino-3-fluorobenzoic acid. orgsyn.org While this procedure yields a carboxylic acid instead of a nitrile, it highlights a reliable method for constructing the 2-amino-3-fluoro substitution pattern on a benzene ring. Conversion of the carboxylic acid to a nitrile is a feasible transformation.

The following table summarizes a selection of synthetic approaches to substituted aminobenzonitriles that could be adapted for the preparation of 2-amino-3-fluorobenzonitrile.

Starting MaterialReagentsProductYield
2,5-Difluorobenzaldehyde1. Hydroxylamine hydrochloride, Triethylamine2. Phosphorus oxychloride3. Ammonia2-Amino-5-fluorobenzonitrileHigh
3-Chloro-2-isopropylthioanilineCopper(I) Cyanide, Pyridine3-Amino-2-isopropylthiobenzonitrile40%
2-Fluoroaniline1. Hydroxylamine hydrochloride, Sodium sulfate, 2,2,2-trichloro-1-ethoxyethanol2. Sulfuric acid3. Sodium hydroxide (B78521), Hydrogen peroxide2-Amino-3-fluorobenzoic acidHigh

This table presents data from analogous syntheses to illustrate potential routes to the precursor.

Conversion of 2-Amino-3-fluorobenzonitrile to this compound

The conversion of an aromatic amine to an isocyanate is a well-established transformation in organic chemistry. This can be achieved through several methods, most notably through the use of phosgene or its derivatives, or through more modern, phosgene-free approaches.

Phosgene-Based Methods

The traditional and most widely used industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl₂). sciencemadness.orgnih.gov This reaction proceeds via a carbamoyl chloride intermediate, which is then dehydrohalogenated upon heating to yield the isocyanate and hydrogen chloride. sciencemadness.org For laboratory-scale synthesis, diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often used as safer, liquid or solid alternatives to gaseous phosgene. asianpubs.org

The reaction of 2-amino-3-fluorobenzonitrile with phosgene or a phosgene equivalent would be expected to produce this compound. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and nitrile groups, can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions. sciencemadness.org

Phosgene-Free Methods

Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes to isocyanates. researchgate.netdigitellinc.com These methods are not only safer but also align better with the principles of green chemistry. Several phosgene-free strategies could be applicable to the synthesis of this compound from its corresponding amine.

One prominent phosgene-free method is the reductive carbonylation of nitro compounds . acs.org In this approach, a nitroaromatic precursor is reacted with carbon monoxide in the presence of a catalyst to directly form the isocyanate. digitellinc.com This would entail the synthesis of 3-fluoro-2-nitrobenzonitrile (B1331573) as the starting material.

Another common approach involves the thermal decomposition of carbamates . acs.org The amine precursor, 2-amino-3-fluorobenzonitrile, could be reacted with a carbonate, such as dimethyl carbonate (DMC), or with urea (B33335) and an alcohol to form a carbamate (B1207046) intermediate. acs.org Subsequent thermal cracking of the carbamate would then yield the desired isocyanate. acs.org

The oxidative carbonylation of amines is another phosgene-free route. acs.org This method involves reacting the amine with carbon monoxide and an oxidant, often in the presence of a catalyst. acs.org

A mild, metal-free method for the in-situ generation of isocyanates from aryl amines and carbon dioxide has also been developed. scholaris.ca This process utilizes a dehydrating agent to convert the initially formed carbamic acid into the isocyanate. scholaris.ca

The following table provides a comparative overview of different methods for the conversion of aromatic amines to isocyanates.

MethodReagentsAdvantagesDisadvantages
Phosgenation Phosgene, Diphosgene, or TriphosgeneHigh yield, well-establishedUse of highly toxic reagents, formation of HCl byproduct
Reductive Carbonylation Nitro-precursor, Carbon Monoxide, CatalystPhosgene-freeRequires a nitro-precursor, often high pressure of CO
Carbamate Decomposition Amine, Dimethyl Carbonate or Urea/Alcohol, HeatPhosgene-free, uses safer reagentsRequires two steps (carbamate formation and decomposition)
Oxidative Carbonylation Amine, Carbon Monoxide, Oxidant, CatalystPhosgene-free, direct conversionMay require specific catalysts and oxidants
Dehydration of Carbamic Acid Amine, Carbon Dioxide, Dehydrating AgentMild, metal-free conditionsMay require stoichiometric dehydrating agents

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a case study for the application of green chemistry principles in the production of fine chemicals. The twelve principles of green chemistry offer a framework for designing more environmentally benign chemical processes.

A primary green chemistry concern in isocyanate synthesis is the avoidance of highly toxic reagents like phosgene. researchgate.netdigitellinc.com The development of phosgene-free routes, as discussed in the previous section, is a significant step towards a greener synthesis of this compound. Methods such as the decomposition of carbamates derived from dimethyl carbonate or the catalytic carbonylation of the corresponding amine or nitro compound are inherently safer. acs.org

The principle of atom economy is also crucial. A synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The phosgene-based route has poor atom economy as it generates two equivalents of hydrogen chloride as a byproduct for every isocyanate group formed. sciencemadness.org In contrast, some catalytic carbonylation reactions have the potential for higher atom economy.

The use of catalysis is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and can reduce the amount of waste generated compared to stoichiometric reactions. The development of efficient catalysts for the carbonylation of 2-amino-3-fluorobenzonitrile or the corresponding nitro compound would be a key aspect of a green synthesis.

Furthermore, the choice of solvents and auxiliaries plays a significant role in the environmental impact of a synthesis. Ideally, the synthesis of this compound should be designed to use safer solvents, or even be performed in a solvent-free system if possible.

The development of synthetic routes that utilize renewable feedstocks is another long-term goal of green chemistry. While the synthesis of this specific compound is likely to rely on petroleum-based starting materials at present, future innovations may allow for the use of bio-based precursors.

Catalytic Methods in this compound Preparation

Catalysis is pivotal in developing efficient and sustainable methods for the synthesis of isocyanates, and by extension, this compound. Catalytic approaches can be applied to various stages of the synthesis, but they are particularly important in the phosgene-free conversion of the amine or nitro precursor to the isocyanate.

Catalytic Carbonylation of Aromatic Amines and Nitro Compounds

The direct carbonylation of aromatic amines or the reductive carbonylation of aromatic nitro compounds are attractive catalytic routes to isocyanates. A variety of transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been investigated for these transformations. acs.org

For the reductive carbonylation of nitroarenes , palladium-based catalysts have shown significant promise. universiteitleiden.nl The reaction typically involves heating the nitro compound with carbon monoxide in the presence of a palladium catalyst and various ligands. universiteitleiden.nl The choice of ligand can significantly influence the activity and selectivity of the catalyst. acs.org

In the oxidative carbonylation of amines , catalysts are used to facilitate the reaction between the amine, carbon monoxide, and an oxidant. Copper-catalyzed carbonylation reactions have emerged as a low-cost and less toxic alternative to those using noble metals. rsc.org

The following table summarizes representative catalytic systems for the synthesis of carbamates (isocyanate precursors) and related compounds, which could be adapted for the synthesis of this compound.

Catalyst SystemSubstrateProductReaction Conditions
Palladium with Phenanthroline LigandsNitrobenzeneMethyl PhenylcarbamateCO pressure, optimized ligand concentration
CaO NanoparticlesN-phenylureaN-phenyl O-methyl carbamateMethanolysis
Palladium-basedBromoacetonitrile2-Cyano-N-acetamideAtmospheric pressure CO

This table illustrates the types of catalytic systems and conditions used in analogous transformations.

Organocatalysis in Isocyanate Synthesis

In addition to metal-based catalysts, organocatalysts have also been explored for isocyanate synthesis. For example, strong, non-ionic bases like dimeric phosphazenes have been shown to be effective catalysts for the alcoholysis of ureas to form carbamates, which are precursors to isocyanates. researchgate.net This approach avoids the use of metal catalysts, which can sometimes be difficult to remove from the final product.

The development of novel catalytic systems that can efficiently and selectively convert 2-amino-3-fluorobenzonitrile or a suitable precursor to this compound under mild and environmentally friendly conditions remains a key area for future research.

Reactivity and Mechanistic Studies of 3 Fluoro 2 Isocyanatobenzonitrile

Isocyanate Group Reactivity

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement results in a highly electrophilic carbon atom, which is the primary site for chemical reactions.

Cycloaddition Reactions Involving the Isocyanate Group

Isocyanates can also participate in cycloaddition reactions, where the C=N or C=O double bond is involved in the formation of a cyclic product.

The isocyanate group of 3-fluoro-2-isocyanatobenzonitrile can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams (2-azetidinones). researchtrends.netrsc.org These reactions can proceed through either a concerted or a stepwise mechanism, often depending on the specific reactants and conditions. The reaction of chlorosulfonyl isocyanate with alkenes, a highly reactive isocyanate, has been studied extensively and provides a model for this type of transformation. researchtrends.net The electron-withdrawing nature of the substituents on the aromatic ring of this compound is expected to favor such cycloaddition reactions.

[4+1] Cycloadditions

[4+1] cycloaddition reactions involve the combination of a four-atom π-system (the "4" component) and a single atom with a lone pair or in a reactive state (the "1" component) to form a five-membered ring. In the context of this compound, the isocyanate group (-N=C=O) could potentially act as the one-atom component, although this type of reactivity is more extensively documented for the related isocyanide functional group (-N≡C). fishersci.com

Isocyanates are known electrophiles and readily participate in cycloadditions where they typically act as the 2π component. wikipedia.org Their participation as a single-atom component in a [4+1] cycloaddition is less common. Hypothetically, such a reaction would involve the central carbon atom of the isocyanate group reacting with a 1,3-diene. The electron-withdrawing nature of the adjacent nitrile and fluorinated ring would increase the electrophilicity of the isocyanate carbon, potentially influencing its reactivity with electron-rich dienes. However, specific studies detailing the [4+1] cycloaddition pathways for this compound are not prominent in the literature.

[3+2] Cycloadditions (e.g., with azides, ylides)

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for constructing five-membered heterocyclic rings. mdpi.com These reactions occur between a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). The isocyanate group in this compound can serve as a dipolarophile, utilizing either its C=N or C=O double bond. wikipedia.org

The reaction is expected to be regioselective, influenced by the electronic properties of both the dipole and the dipolarophile. The electron-deficient nature of the isocyanate carbon in this compound makes it a good target for nucleophilic attack from the 1,3-dipole.

With Azides: Organic azides (R-N₃) are classic 1,3-dipoles. Their reaction with an isocyanate is expected to yield a derivative of a tetrazolinone ring. The reaction of substituted azides with alkynes to form triazoles is a well-known and stable transformation, often referred to as "click chemistry". epa.govkeyorganics.net A similar cycloaddition with an isocyanate would be anticipated to be thermodynamically favorable.

With Ylides: Nitrile ylides and azomethine ylides are other classes of 1,3-dipoles that can participate in [3+2] cycloadditions. sigmaaldrich.comcalpaclab.com

Nitrile Ylides (R-C≡N⁺-C⁻R₂): Reaction with the C=O bond of the isocyanate would be expected to form a 1,2,4-oxadiazole (B8745197) derivative.

Azomethine Ylides (R₂C=N⁺R-C⁻R₂): These ylides would likely react with the isocyanate to form substituted imidazolidinone rings. nist.gov

The table below summarizes the expected products from the [3+2] cycloaddition of the isocyanate group with various 1,3-dipoles.

1,3-DipoleDipolarophile BondExpected Heterocyclic Product
Organic Azide (B81097) (R-N₃)C=NTetrazolinone derivative
Nitrile YlideC=OOxadiazole derivative
Azomethine YlideC=NImidazolidinone derivative
Nitrone (R₂C=N⁺R-O⁻)C=N or C=OOxadiazolidinone or Dioxazolidine derivative wikipedia.org

Nitrile Group Reactivity

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom. youtube.com This allows it to undergo a variety of transformations, including nucleophilic additions, reduction, and hydrolysis.

Nucleophilic Additions to the Nitrile (C≡N) Bond

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. slideshare.net The reaction mechanism depends on the strength of the nucleophile. slideshare.net

Strong Nucleophiles: Anionic nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add directly to the nitrile carbon. The initial product is an imine anion, which is then typically hydrolyzed during aqueous workup to yield a ketone. nih.gov

Weaker Nucleophiles: Neutral nucleophiles like water and alcohols require acid catalysis to react. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to attack by the weak nucleophile. echemi.combldpharm.com

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent employed.

Reduction to Primary Amines: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines (R-CH₂NH₂). The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during workup. youtube.comiastate.edu

Reduction to Aldehydes: A less powerful reducing agent, such as diisobutylaluminum hydride (DIBAL-H), allows for the partial reduction of the nitrile. A single hydride equivalent adds to the nitrile, and subsequent hydrolysis of the resulting imine intermediate furnishes an aldehyde (R-CHO). nih.gov

Hydrolysis of the Nitrile Group

Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. sigmaaldrich.com The reaction proceeds through an amide intermediate, which may sometimes be isolated under mild conditions. nih.gov

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., H₂SO₄, HCl). The mechanism involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. sigmaaldrich.com Tautomerization leads to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. echemi.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) leads to the formation of a carboxylate salt and ammonia. sigmaaldrich.com The mechanism begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. nih.gov Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. sigmaaldrich.com

It is important to note that the highly reactive isocyanate group would also undergo hydrolysis under these conditions, converting to an amine which would then be protonated (in acid) or remain as a free amine (in base).

The table below summarizes the expected reactivity of the nitrile group in this compound.

Reaction TypeReagent(s)Expected Product from Nitrile Group
Nucleophilic Addition1. R-MgX, 2. H₃O⁺Ketone
Reduction (Strong)1. LiAlH₄, 2. H₂OPrimary Amine
Reduction (Mild)1. DIBAL-H, 2. H₃O⁺Aldehyde
Hydrolysis (Acidic)H₃O⁺, HeatCarboxylic Acid
Hydrolysis (Basic)1. NaOH, Heat, 2. H₃O⁺Carboxylic Acid

Fluorine Atom Reactivity and Its Influence on Aromaticity

The fluorine atom at the 3-position significantly influences the electronic properties and reactivity of the benzene (B151609) ring. Its effects are a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

Computational studies on fluorinated benzenes and pyridines have introduced the concept of "fluoromaticity," where fluorine's π-orbitals contribute to the aromatic system. This interaction can enhance the thermal stability and chemical resistance of the aromatic ring.

Electronic Effects:

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution.

Influence on Aromaticity and Structure: The addition of fluorine atoms to an aromatic ring can increase the aromatic character by further stabilizing the ring system. This enhanced stability can lead to shorter carbon-carbon bond lengths within the ring. For instance, as more fluorine atoms are added to a benzene ring, the C-C bonds tend to shorten. The distribution of fluorine atoms is also crucial; when they are more spread out, they contribute more effectively to the aromatic behavior of the ring. In this compound, the single fluorine atom is expected to modestly increase the stability of the benzene ring.

Reactivity: The strong inductive effect of the fluorine atom, combined with the electron-withdrawing nature of the ortho-isocyanate and meta-nitrile groups, makes the aromatic ring highly electron-deficient. This property significantly retards electrophilic substitution reactions. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at a position activated by an electron-withdrawing group.

The table below summarizes the key influences of the fluorine atom.

PropertyInfluence of Fluorine Substituent
Electronic Effects Strong inductive withdrawal (-I), weak resonance donation (+R)
Aromatic Ring Reactivity Deactivated towards electrophilic substitution; Activated towards nucleophilic substitution
Aromaticity Potential for increased ring stability ("Fluoromaticity")
Structural Effects Potential for shorter C-C ring bonds compared to non-fluorinated analogues

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). In this context, the fluorine atom is the most probable leaving group. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as the Meisenheimer complex. chemistrysteps.com

A variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, could potentially displace the fluoride (B91410) ion. The general mechanism for this substitution would proceed via a two-step addition-elimination pathway.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

Nucleophile Reagent Example Predicted Product
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) 2-isocyanato-3-methoxybenzonitrile
Thiolate Sodium thiophenoxide (NaSPh) 2-isocyanato-3-(phenylthio)benzonitrile

It is important to note that the highly electrophilic carbon atom of the isocyanate group itself can react with nucleophiles. nih.gov Therefore, reaction conditions would need to be carefully controlled to favor aromatic substitution over addition to the isocyanate. For instance, using a less nucleophilic amine or protecting the isocyanate group might be necessary to achieve selective SNAr at the fluorine position.

Directing Effects of Fluorine on Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on the this compound ring is anticipated to be challenging. The cumulative electron-withdrawing effects of the isocyanate and nitrile groups strongly deactivate the ring towards electrophilic attack. researchgate.net These deactivating groups generally direct incoming electrophiles to the meta position relative to themselves.

The fluorine atom, while also deactivating, is an ortho-, para-director. researchgate.net In this molecule, the positions ortho and para to the fluorine are C3 and C5, and C1 respectively. However, the directing effects in polysubstituted benzenes are often dominated by the strongest activating or deactivating groups. In this case, the powerful deactivating nature of the isocyanato and nitrile groups would likely govern the regioselectivity.

Crucially, the isocyanate group itself is highly susceptible to reaction with electrophiles. For instance, in the presence of strong acids, the nitrogen atom of the isocyanate can be protonated. Many electrophilic reagents are either strong acids or are used with Lewis acid catalysts, which would readily react with the isocyanate functionality. rsc.org Quantum chemical calculations on the reaction of OH radicals with aromatic isocyanates have shown that addition to the aromatic ring is a significant pathway, with a preference for the position ortho to the NCO group. researchgate.netnih.gov However, under typical laboratory EAS conditions, reaction at the isocyanate group is expected to be the dominant pathway, likely leading to decomposition or polymerization rather than substitution on the aromatic ring. Therefore, direct electrophilic aromatic substitution on the intact molecule is considered unlikely to be a synthetically useful transformation.

Interplay and Synergistic Reactivity of Adjacent Functional Groups

The proximity of the fluoro, isocyanato, and nitrile groups in this compound leads to a synergistic interplay that defines its chemical behavior. The ortho arrangement of the electron-withdrawing fluorine and isocyanate groups creates a highly electrophilic C2 carbon (the carbon bearing the isocyanate group), while simultaneously activating the C3 carbon for nucleophilic attack.

Computational studies on substituted benzonitriles have shown that ortho-fluoro substituents can have a significant electronic effect. acs.org The combined electron-withdrawing power of the adjacent isocyanate and nitrile groups would likely polarize the C-F bond, making the fluorine a better leaving group in SNAr reactions.

Furthermore, the potential for intramolecular reactions exists. For example, under certain conditions, the nitrogen of the isocyanate could potentially interact with the nitrile group, although such a cyclization would lead to a strained ring system. More plausible is the influence of one group on the reactivity of another towards external reagents. As mentioned, the isocyanate group's high reactivity towards both nucleophiles and electrophiles will invariably influence any attempt to react the other functional groups. nih.govrsc.org

Stereochemical Considerations in this compound Reactions

The molecule this compound is achiral as it possesses a plane of symmetry. However, reactions involving this compound can lead to the formation of chiral products, and thus stereochemical outcomes become an important consideration.

If a reaction introduces a new chiral center, and the starting material is achiral, the product will be a racemic mixture of enantiomers, unless a chiral reagent, catalyst, or solvent is employed. lumenlearning.com For example, the asymmetric reduction of the nitrile group or an asymmetric addition to the isocyanate group would necessitate the use of chiral auxiliaries or catalysts to achieve an enantiomerically enriched product.

In reactions where a chiral nucleophile attacks the aromatic ring or the isocyanate group, a pair of diastereomers would be formed. These diastereomers would likely be formed in unequal amounts due to the different steric and electronic interactions in the diastereomeric transition states.

Similarly, if a chiral catalyst is used to mediate a reaction, such as a cobalt-catalyzed asymmetric reductive coupling of the isocyanate, it could lead to the formation of a single enantiomer in excess. acs.org The stereochemical course of such reactions would be dependent on the specific catalyst and reaction conditions.

Derivatization and Functionalization Strategies for 3 Fluoro 2 Isocyanatobenzonitrile

Construction of Heterocyclic Systems from 3-Fluoro-2-isocyanatobenzonitrile

The presence of the ortho-disposed isocyanate and nitrile groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. The isocyanate can act as an electrophile, reacting with a variety of nucleophiles, while the nitrile group can participate in cyclization reactions. The fluorine atom at the 3-position is expected to modulate the reactivity of the aromatic ring and the adjacent functional groups through its electronic effects.

Based on the known reactivity of the parent compound, 2-isocyanatobenzonitrile (ICB), a number of cyclization reactions can be envisaged to provide convenient access to a variety of pharmacologically important heterocycles. benthamscience.com

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of 2-isocyanatobenzonitriles with nucleophiles is a well-established route to quinazoline (B50416) scaffolds. For instance, the reaction of 2-aminobenzonitriles with various reagents can lead to the formation of quinazolinones. rsc.orgresearchgate.net

In the case of this compound, it is anticipated that it would react readily with nitrogen-based nucleophiles, such as amines and hydrazines, to form quinazoline derivatives. The reaction would likely proceed through an initial attack of the nucleophile on the isocyanate group to form a urea (B33335) or semicarbazide (B1199961) intermediate, followed by an intramolecular cyclization involving the nitrile group. The presence of the electron-withdrawing fluorine atom could enhance the electrophilicity of the isocyanate group, potentially accelerating the initial nucleophilic attack.

The versatility of the isocyanatobenzonitrile scaffold extends beyond quinazolines to a variety of other important nitrogen-containing heterocyclic systems.

Benzodiazepines: These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry. nih.gov The synthesis of benzodiazepines often involves the condensation of a suitable diamine with a dicarbonyl compound or its equivalent. nih.gov While direct synthesis from this compound might be challenging, multistep pathways involving the transformation of the isocyanate and nitrile groups into appropriate functionalities for cyclization could be envisioned.

Indazoles: Indazoles are another class of bicyclic heterocycles with diverse biological activities. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govbeilstein-journals.org The synthesis of indazoles can be achieved through various methods, including the cyclization of o-halobenzonitriles with hydrazines. organic-chemistry.org It is conceivable that this compound could be converted to a suitable precursor, for example, by transformation of the isocyanate group, which could then undergo cyclization to form an indazole ring system.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many biologically active compounds. organic-chemistry.orgnih.govyoutube.comnih.govresearchgate.net The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com Similar to benzodiazepines and indazoles, the construction of a pyrazole (B372694) ring fused to the benzene (B151609) ring of this compound would likely require a multi-step synthetic sequence to construct the necessary functionalities for the cyclization reaction.

Ring-expansion reactions are valuable transformations in organic synthesis, allowing for the construction of larger ring systems from smaller, more readily available precursors. wikipedia.orgyoutube.comchemistrysteps.comorganic-chemistry.orgyoutube.com The isocyanate group in this compound could potentially participate in ring-expansion reactions. For example, reaction with certain nucleophiles could lead to the formation of an intermediate that undergoes a rearrangement to a seven- or eight-membered heterocyclic ring. The specific conditions and reagents would determine the outcome of such a transformation.

Access to Polyfunctionalized Aromatic and Heteroaromatic Scaffolds

Beyond the construction of specific heterocyclic systems, the derivatization of this compound can provide access to a wide range of polyfunctionalized aromatic and heteroaromatic scaffolds. The isocyanate group can be transformed into a variety of other functional groups, such as ureas, carbamates, and amides, by reaction with amines, alcohols, and carboxylic acids, respectively. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations, coupled with the inherent reactivity of the aromatic ring, which can be further modulated by the fluorine substituent, open up a multitude of possibilities for introducing additional functional groups and building molecular complexity. This allows for the generation of scaffolds with diverse substitution patterns and functionalities, which are highly valuable in drug discovery and materials science.

Development of Diverse Libraries of this compound Analogues

The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for the development of diverse chemical libraries. By employing combinatorial chemistry approaches, a large number of analogues can be synthesized by reacting the parent compound with a diverse set of building blocks.

For example, a library of urea derivatives can be generated by reacting this compound with a collection of different amines. Similarly, libraries of quinazoline derivatives can be prepared by employing a range of nucleophiles in cyclization reactions. The creation of such libraries is a powerful strategy in the early stages of drug discovery for identifying hit compounds with desired biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Isocyanatobenzonitrile in Research Contexts

The precise characterization of reactive intermediates like 3-fluoro-2-isocyanatobenzonitrile is fundamental to understanding their chemical behavior and leveraging their synthetic potential. Advanced spectroscopic techniques provide a powerful toolkit for elucidating the complex structures of this compound and its derivatives, tracking reaction progress, and confirming the identity of resulting products. This article details the application of key spectroscopic methods in the research-focused analysis of this compound.

Theoretical and Computational Studies of 3 Fluoro 2 Isocyanatobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of 3-fluoro-2-isocyanatobenzonitrile. Ab initio methods, such as Hartree-Fock (HF), and more sophisticated approaches that include electron correlation, are employed to determine the molecule's ground-state geometry and electronic properties. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the influence of the electron-withdrawing fluorine, isocyanate, and nitrile groups on the aromatic ring.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. researchgate.net For this compound, DFT calculations can be used to map out potential energy surfaces for various reactions, such as nucleophilic aromatic substitution or cycloaddition reactions involving the isocyanate group.

By identifying transition states—the highest energy points along a reaction coordinate—and calculating their energies, chemists can predict the feasibility and kinetics of a proposed reaction pathway. researchgate.net For instance, DFT could be used to model the reaction of this compound with a nucleophile, determining whether the attack is more likely to occur at the carbon atom of the isocyanate group, the nitrile carbon, or the aromatic ring. The calculated activation energies for these different pathways would reveal the most probable course of the reaction.

Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. chemrxiv.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species. nih.gov

For this compound, a molecular orbital analysis would likely reveal a low-lying LUMO, characteristic of a molecule with multiple electron-withdrawing groups, making it a good electrophile. The shape of the LUMO would indicate the most probable sites for nucleophilic attack. Conversely, the HOMO's location and energy would suggest the regions of the molecule most susceptible to electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzonitrile (B105546) Derivative (3-fluoro-4-methylbenzonitrile)

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-0.8
HOMO-LUMO Gap6.4

This data is for 3-fluoro-4-methylbenzonitrile (B68015) and is intended to be illustrative of the types of values that would be calculated for this compound. The actual values for the target molecule will differ.

Computational Studies on Tautomerism and Conformation

While tautomerism is not immediately obvious for this compound in its ground state, computational studies can explore the possibility of less common tautomeric forms under specific conditions or in excited states. More relevant would be the study of its conformational isomers. The isocyanate group is not perfectly linear and can exhibit bending. DFT calculations can be employed to determine the potential energy surface associated with the rotation and bending of the isocyanate and nitrile groups relative to the benzene (B151609) ring. This would identify the most stable conformer and the energy barriers between different conformations. Theoretical studies on other complex organic molecules have successfully used DFT to determine the relative stabilities of different tautomers and conformers. scielo.br

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide a wealth of information that aids in its characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed peaks. For instance, the characteristic stretching frequencies of the C≡N (nitrile) and N=C=O (isocyanate) groups can be precisely calculated.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). prensipjournals.comprensipjournals.com These predicted chemical shifts are crucial for interpreting experimental NMR spectra and confirming the connectivity of the atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. dntb.gov.ua This allows for the assignment of electronic transitions and provides insight into the molecule's photophysical properties.

Table 2: Illustrative Predicted Vibrational Frequencies for a Related Benzonitrile Derivative

Vibrational ModePredicted Frequency (cm⁻¹)
C≡N Stretch2240
C-F Stretch1250
Aromatic C=C Stretch1600-1450

Note: These are typical frequency ranges for the specified bonds and are for illustrative purposes. Precise calculated values for this compound would require a dedicated computational study.

Advanced Applications in Organic Synthesis and Functional Material Precursors

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three distinct functional groups makes 3-fluoro-2-isocyanatobenzonitrile a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds. The isocyanate (–N=C=O) group serves as a powerful electrophile, readily reacting with nucleophiles like alcohols, amines, and thiols to form stable urethane (B1682113), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is central to its role in building larger molecular frameworks.

Simultaneously, the nitrile (–C≡N) group and the fluorine atom offer further sites for chemical modification. The fluorine atom, positioned ortho to the isocyanate, can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions or influence the regioselectivity of other transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing multiple pathways for derivatization. For instance, related fluorobenzonitrile structures are widely used as precursors in the synthesis of pharmaceuticals and agrochemicals, where the fluorine and nitrile groups are essential for biological activity and metabolic stability.

Integration into Multi-Component and Domino Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org The isocyanate functionality of this compound makes it an ideal candidate for classic MCRs like the Ugi and Passerini reactions. beilstein-journals.org In a hypothetical Ugi four-component reaction, it could react with a ketone, an amine, and a carboxylic acid to rapidly generate complex α-acetamido carboxamide structures, which are prevalent in medicinal chemistry.

Domino reactions, or cascade reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially under the same reaction conditions. rsc.orgd-nb.info The structure of this compound is well-suited for designing such cascades. For example, an initial reaction at the isocyanate site could be followed by an intramolecular cyclization involving the nitrile group, leading to the formation of heterocyclic systems in a single, efficient operation. While specific examples for this exact molecule are not prevalent in literature, the principles of domino reactions are often applied to similarly functionalized building blocks to create diverse molecular libraries. rsc.org

Precursor for Advanced Polymer Architectures

Isocyanates are fundamental monomers in the production of a wide array of polymers. The presence of the isocyanate group allows this compound to act as a monomer or a cross-linking agent in the synthesis of advanced polymer architectures.

Polyurethanes and Polyureas: The most direct application is in the synthesis of polyurethanes and polyureas. By reacting with polyols (diols, triols, etc.) or polyamines, respectively, it can be incorporated into polymer chains. The fluorine and nitrile functionalities would be pendant groups along the polymer backbone, imparting unique properties such as increased thermal stability, chemical resistance, and altered dielectric properties.

Polyisocyanurates: At elevated temperatures or in the presence of specific catalysts, isocyanates can trimerize to form highly stable, six-membered isocyanurate rings. If this compound were used as a monomer in this process, it would lead to the formation of a polyisocyanurate network. These materials are known for their exceptional thermal stability and flame retardant properties.

The inclusion of fluorine and nitrile groups into these polymer structures is a modern strategy to enhance material performance, including hydrophobicity and solvent resistance.

Utility in the Synthesis of Luminescent or Optoelectronic Molecules

The development of novel organic molecules with specific photophysical properties is a major focus of materials science. Fluorinated benzonitrile (B105546) and pyridinecarbonitrile derivatives are recognized as important building blocks for such materials. ossila.com

Aggregation-Induced Emission (AIE): Molecules exhibiting aggregation-induced emission are highly fluorescent in an aggregated or solid state but are non-emissive when dissolved. This phenomenon has significant applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The synthesis of AIE-active molecules often involves attaching fluorinated nitrile-containing aromatic rings to rotor-like chromophores. ossila.com For example, 3-fluoro-2-pyridinecarbonitrile, a structural analog of our target molecule, is used to synthesize AIE materials by undergoing nucleophilic substitution of the fluorine atom. ossila.com This suggests a strong potential for this compound to be used in a similar capacity, where its core structure contributes to the restriction of intramolecular rotation in the aggregated state, leading to enhanced fluorescence.

Phosphorescence Dyes: Room-temperature phosphorescence (RTP) is a desirable property for optoelectronic applications. The synthesis of novel RTP materials has been achieved using building blocks like bromocyanofluoropyridine. ossila.com The presence of a halogen and a nitrile group on the aromatic ring can facilitate the intersystem crossing necessary for phosphorescence. By analogy, the fluoro- and cyano-substituted phenyl ring of this compound could serve as a key component in the design of new phosphorescent dyes.

Contribution to Specialized Chemical Reagents and Auxiliaries

Beyond its role as a building block, this compound can be utilized to create specialized reagents. The isocyanate group is often used as a "derivatizing agent." For instance, it can react with trace amounts of water or alcohols in a sample, and the resulting urea or urethane can be detected with high sensitivity using techniques like HPLC or mass spectrometry. This makes isocyanates useful as analytical reagents.

Furthermore, the unique electronic properties conferred by the fluorine and nitrile substituents can be harnessed. The electron-withdrawing nature of these groups makes the aromatic ring electron-deficient, which can be exploited in designing catalysts or reagents where this electronic feature is critical for reactivity or binding to other molecules.

Interactive Data Table: Physicochemical Properties

Please interact with the table below to view the physicochemical properties of related benzonitrile compounds.

Property2-Fluorobenzonitrile chemicalbook.comnih.gov3-Fluoro-4-(hydroxymethyl)benzonitrile sigmaaldrich.com3-Fluoro-2-nitrobenzoic acid nih.gov
Molecular Formula C₇H₄FNC₈H₆FNOC₇H₄FNO₄
Molecular Weight 121.11 g/mol 151.14 g/mol 185.11 g/mol
Appearance Clear colorless to light brownish liquidSolidNot specified
Boiling Point 90 °C at 21 mmHgNot applicableNot specified
Melting Point -13.7 °C63-68 °CNot specified
Density 1.116 g/mL at 25 °C1.27 g/mL at 25 °CNot specified
CAS Number 394-47-8219873-06-01000339-51-4

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial production of aromatic isocyanates has traditionally relied on the phosgenation of primary amines. nwo.nl This process, however, involves the use of highly toxic phosgene (B1210022) gas and generates corrosive hydrogen chloride as a byproduct, posing significant environmental and safety risks. acs.orgnih.gov Consequently, a major research thrust is the development of sustainable, phosgene-free synthetic routes. For 3-fluoro-2-isocyanatobenzonitrile, this involves moving away from the phosgenation of 2-amino-3-fluorobenzonitrile (B53940).

Emerging sustainable alternatives focus on several key strategies:

Reductive Carbonylation of Nitro Compounds: This approach involves the catalytic carbonylation of a nitro-precursor, such as 3-fluoro-2-nitrobenzonitrile (B1331573), using carbon monoxide. acs.orguniversiteitleiden.nl This can proceed directly to the isocyanate or via a two-step process where a carbamate (B1207046) intermediate is formed and subsequently thermally decomposed. acs.orguniversiteitleiden.nl Palladium-based homogeneous catalysts are often employed for this transformation. nwo.nluniversiteitleiden.nlwikipedia.org

Thermal Decomposition of Carbamates: This is a key step in many non-phosgene routes where a carbamate precursor is heated to yield the isocyanate and an alcohol, which can often be recycled. nih.govresearchgate.netmdpi.com The development of efficient catalysts for this thermal cleavage is crucial to lower reaction temperatures and minimize side reactions like isocyanate polymerization. nih.govresearchgate.net

The Curtius Rearrangement: This classical reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov Starting from 3-fluoroanthranilic acid derivatives, this route offers a clean, high-yielding approach. thieme-connect.com While acyl azides can be hazardous, modern synthetic methods, particularly flow chemistry, have mitigated these risks. nih.govthieme-connect.com

The Urea (B33335) Method: This green synthesis pathway uses urea, alcohol, and amines as raw materials to generate carbamates, which are then decomposed to isocyanates. nih.gov A key advantage is that the byproducts, alcohol and ammonia, can be recycled to synthesize the starting materials, creating a "zero emission" process. nih.gov

The precursor, 2-amino-3-fluorobenzoic acid, is an important intermediate that can be prepared from 2-fluoroaminobenzene through a multi-step synthesis involving cyclization to 7-fluoroisatin (B1296980) followed by oxidative cleavage. orgsyn.org This acid can then be converted to either the necessary amino or nitro benzonitrile (B105546) starting materials for the sustainable routes described above.

Table 1: Comparison of Primary Synthetic Routes to Aromatic Isocyanates

Synthetic Route Starting Material(s) Key Reagents/Conditions Advantages Challenges
Traditional Phosgenation Primary AminePhosgene (COCl₂)Well-established, rapid, cost-effectiveHighly toxic reagent, corrosive HCl byproduct acs.orgnih.gov
Reductive Carbonylation Nitro CompoundCarbon Monoxide (CO), Catalyst (e.g., Pd, Rh) acs.orguniversiteitleiden.nlAvoids phosgene, utilizes CORequires high pressure, catalyst recycling can be difficult acs.org
Carbamate Decomposition CarbamateHeat, Catalyst (e.g., ZnO, Bi₂O₃) researchgate.netresearchgate.netPhosgene-free, part of recyclable processesReversible reaction, potential for side reactions at high temp nih.gov
Curtius Rearrangement Carboxylic AcidAcyl azide formation, heatHigh functional group tolerance, clean reaction nih.govPotentially explosive acyl azide intermediate nih.gov
Urea Method Urea, Alcohol, AmineCatalyst"Zero emission" potential, cost-effective urea raw material nih.govCan involve complex mixtures

Exploration of Unconventional Reactivity Pathways

The unique ortho-positioning of the isocyanate and nitrile functionalities in this compound opens the door to unconventional reactivity, particularly intramolecular cyclization and cycloaddition reactions. While the isocyanate group undergoes typical reactions with nucleophiles like alcohols and amines to form urethanes and ureas respectively wikipedia.org, its proximity to the nitrile group enables more complex transformations.

Future research will likely focus on:

Intramolecular Cyclizations: The adjacent reactive groups are primed for catalyst- or reagent-mediated cyclization to form fused heterocyclic systems. For instance, reaction with species containing an N-H bond could lead to an initial urea or carbamate linkage, followed by the nitrile group participating in a ring-closing step to form quinazoline-type structures. The inclusion of both isocyanide and azide functionalities in a single molecule is known to allow for unique intramolecular reactions, suggesting that the related isocyanate-nitrile pairing holds similar potential for novel transformations. nih.gov

[3+2] Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrones, or nitrile oxides. This provides a powerful method for constructing five-membered heterocyclic rings.

Tandem and Cascade Reactions: The trifunctional nature of the molecule is ideal for designing cascade reactions where an initial reaction at one site triggers a second and third reaction at the other sites. For example, a nucleophilic aromatic substitution (SNAr) reaction displacing the fluorine atom could be followed by an intramolecular cyclization involving the isocyanate and nitrile groups.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in safety, efficiency, and scalability. rsc.orguniversityofcalifornia.edu This technology is particularly well-suited for handling hazardous reagents or high-energy intermediates, making it ideal for isocyanate synthesis. durham.ac.ukalmacgroup.comacs.org

Key areas for integration include:

Safer Handling of Hazardous Intermediates: The Curtius rearrangement, a viable phosgene-free route to this compound, involves potentially explosive acyl azide intermediates. nih.gov In a flow reactor, these intermediates are generated and consumed in small volumes within a closed system, drastically improving safety and allowing for precise control over reaction time and temperature. thieme-connect.comacs.org This enables the safe, scalable production of isocyanates from carboxylic acids. thieme-connect.comgoogle.com

Telescoped and Automated Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps without the need to isolate and purify intermediates. rsc.org For this compound, a multi-step synthesis could be fully automated. For example, a formamide (B127407) precursor could be dehydrated to an isocyanide in one module, which is then used in a subsequent multicomponent reaction in a second module, all within a single, continuous process. rsc.org

Enhanced Process Control: Flow reactors provide superior heat and mass transfer compared to batch reactors. durham.ac.uk This allows for reactions to be run under conditions of high temperature and pressure that would be unsafe in batch, often leading to dramatically accelerated reaction rates and higher yields.

Advanced Catalyst Development for this compound Transformations

Catalysis is central to both the synthesis of this compound and its subsequent chemical transformations. Future research will focus on creating more efficient, selective, and sustainable catalysts.

Catalysts for Synthesis:

Reductive Carbonylation: While palladium is a common catalyst for the reductive carbonylation of nitroarenes, research is ongoing to improve catalyst stability and recyclability. acs.orguniversiteitleiden.nlresearchgate.net Homogeneous catalysts based on palladium with specialized ligands, as well as heterogeneous catalysts like supported metal complexes, are being explored. nwo.nlacs.org

Carbamate Thermolysis: A significant challenge in this phosgene-free route is the high temperature required for carbamate cracking. researchgate.net Research is focused on developing highly active catalysts, such as single-component metal oxides (e.g., ZnO) and composite metal catalysts, that can lower the decomposition temperature, increase yields, and suppress side reactions. nih.govresearchgate.net

Catalysts for Transformations:

Isocyanate Reactions: The formation of urethanes from isocyanates and alcohols is often catalyzed. While organotin compounds have been widely used, their toxicity has prompted a search for alternatives. wernerblank.comacs.org Modern organocatalysts, including tertiary amines, N-heterocyclic carbenes (NHCs), guanidines, and phosphonic acids, are emerging as effective and less toxic options. acs.orgtandfonline.com Zirconium chelates have also shown promise as highly active and selective catalysts. wernerblank.com

Nitrile Transformations: The nitrile group can be targeted by various catalysts. For example, rhodium(II) complexes can catalyze the transannulation of triazoles with nitriles to form imidazoles, suggesting that the nitrile in this compound could participate in similar catalytic cycles to build complex heterocycles. nih.govacs.orgnih.gov

C-H/C-F Bond Activation: The fluoro-substituted ring can be functionalized through catalyzed reactions. Rhodium(III) catalysts, for instance, are known to perform direct C-H cyanation of aromatic systems. acs.org Other transition metal catalysts could be developed to selectively activate the C-F bond for cross-coupling reactions.

Table 2: Selected Catalysts for Isocyanate Synthesis and Transformation

Process Catalyst Class Specific Examples Function
Synthesis (Reductive Carbonylation) Homogeneous Transition MetalPalladium (Pd) complexes, Rhodium (Rh) complexes acs.orgCatalyze reaction of nitro group with CO
Synthesis (Carbamate Decomposition) Metal Oxides/ComplexesZnO, Bi₂O₃, ZnAlPO₄, MOF-5 acs.orgresearchgate.netLower thermal decomposition temperature
Transformation (Urethane Formation) OrganocatalystsN-heterocyclic carbenes (NHCs), Guanidines acs.orgtandfonline.comActivate alcohol or isocyanate for addition
Transformation (Urethane Formation) Metal ChelatesZirconium(IV) acetylacetonate (B107027) wernerblank.comNon-tin catalyst with high activity
Transformation (Nitrile Reactions) Rhodium CatalystsRh₂(OAc)₄, Rh₂(S-DOSP)₄ nih.govMediate transannulation and cycloaddition

Design of Next-Generation Molecular Architectures Utilizing the Compound's Distinctive Reactivity

The true potential of this compound lies in its use as a versatile building block for constructing novel and complex molecular architectures, particularly fused heterocyclic systems that are valuable in medicinal chemistry and materials science. Its adjacent reactive centers are perfectly positioned for intramolecular reactions that can rapidly build molecular complexity.

Future designs based on this compound could include:

Fused Quinazolinones and Thienopyrimidinones: By reacting this compound with various nucleophiles, a range of fused heterocycles can be envisioned. For example, reaction with an amine could lead to an intermediate that cyclizes to form a substituted quinazolinone.

Polycyclic Systems via Cascade Reactions: The compound is an ideal substrate for designing cascade reactions. A single activation event could trigger a sequence of ring-forming reactions. For example, a nucleophilic attack on the isocyanate could be followed by an intramolecular attack on the nitrile, leading to a bicyclic system in one pot.

Macrocycles and Polymers: The difunctional nature of the isocyanate and nitrile groups allows for its use in polymerization. The isocyanate can participate in polyurethane or polyurea formation, while the nitrile and fluoro-substituent remain as pendant groups that can be used for post-polymerization modification, allowing for the creation of advanced functional materials.

Multicomponent Reaction (MCR) Products: Isocyanides, which are related to isocyanates, are famous for their utility in MCRs like the Ugi and Passerini reactions. nih.govrsc.org Research could explore whether this compound can participate in novel MCRs, combining three or more starting materials in a single step to generate highly complex molecular scaffolds.

Table 3: Potential Heterocyclic Scaffolds from this compound

Reactant(s) Plausible Intermediate Potential Fused Heterocyclic Product
Ammonia / Primary AmineN-Substituted urea derivativeQuinazolinone
Hydrazine (B178648)Hydrazide derivativeTriazolo-quinazoline
Hydroxylamine (B1172632)Hydroxamic acid derivativeOxadiazolo-quinazoline
Amino-alcoholsUrethane (B1682113) with pendant amineOxazino-quinazoline
Amino-thiolsThiocarbamate with pendant amineThiazino-quinazoline

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-2-isocyanatobenzonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of fluorinated benzonitriles often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cyanation. For this compound, a plausible route could start with 2-fluoro-3-bromobenzonitrile, where the bromine is replaced by an isocyanate group via palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄ and CO gas). Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to minimize side reactions like hydrolysis of the isocyanate group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹⁹F NMR : A singlet near -110 ppm (CF3) or split signals for aromatic fluorine.
  • ¹H NMR : Look for coupling between aromatic protons and fluorine (J = 8–12 Hz).
  • IR : Confirm the isocyanate group (sharp peak at ~2250–2270 cm⁻¹) and nitrile (C≡N stretch at ~2220–2240 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 178.03) and fragmentation patterns .

Q. How should this compound be stored to ensure stability, and what are its critical degradation pathways?

  • Methodological Answer : Store the compound under inert gas (argon) at –20°C to prevent hydrolysis of the isocyanate group. Degradation pathways include:

  • Hydrolysis : Forms 3-fluoro-2-aminobenzonitrile in aqueous environments.
  • Thermal decomposition : Above 80°C, may release toxic isocyanic acid. Use TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In isocyanate reactions, the electron-withdrawing effect enhances electrophilicity at the isocyanate carbon, facilitating nucleophilic additions (e.g., with amines or alcohols). Kinetic studies using UV-Vis or in-situ IR can monitor reaction rates under varying electronic environments .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or isomerization. Strategies include:

  • HPLC-PDA/MS : Verify compound purity (>98%) and detect regioisomers.
  • Docking Studies : Compare binding modes with target proteins (e.g., kinases or GPCRs) using software like AutoDock.
  • SAR Analysis : Systematically modify substituents (e.g., replacing fluorine with chloro or methoxy) to isolate bioactive moieties .

Q. What computational methods are suitable for predicting the toxicity profile of this compound and its metabolites?

  • Methodological Answer :

  • DFT Calculations : Evaluate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using Gaussian or ORCA.
  • QSAR Models : Use tools like Toxtree or ADMET Predictor™ to estimate LD50 and mutagenicity.
  • In-Vitro Assays : Validate predictions with Ames tests (for mutagenicity) and hepatocyte viability assays .

Q. How can regioselectivity challenges in functionalizing this compound be addressed during derivatization?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use a directing group (e.g., isocyanate) with LDA or Grignard reagents to control substitution sites.
  • Protection/Deprotection : Temporarily block the isocyanate group with TMSCl before introducing new substituents.
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions can selectively modify the aromatic ring .

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